Product packaging for GSK1016790A(Cat. No.:CAS No. 942206-85-1)

GSK1016790A

Katalognummer: B1672345
CAS-Nummer: 942206-85-1
Molekulargewicht: 655.6 g/mol
InChI-Schlüssel: IVYQPSHHYIAUFO-VXKWHMMOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Overview of GSK1016790A as a Pharmacological Tool

This compound is recognized as a potent and selective agonist of the TRPV4 channel. nih.govfrontiersin.orgbohrium.commedchemexpress.com Its ability to specifically activate TRPV4 makes it an indispensable tool for researchers investigating the physiological functions and pathological implications of this ion channel both in vitro and in vivo. nih.govfrontiersin.orgbohrium.comnih.govresearchgate.net It is a cell-permeable piperazinamide derivative. glpbio.com Compared to other TRPV4 activators like 4α-Phorbol 12,13-didecanoate (4α-PDD), this compound is significantly more potent, being approximately 300 times more effective in activating TRPV4 channels. glpbio.commdpi.comsigmaaldrich.com This high potency and selectivity allow researchers to probe TRPV4-mediated responses with greater precision.

Significance of TRPV4 Channel Agonism in Biological Systems

The TRPV4 channel is a non-selective cation channel permeable to ions, particularly calcium (Ca²⁺), and is widely expressed across various tissues and cell types. nih.govfrontiersin.orgmdpi.commdpi.commdpi.com Its activation by diverse stimuli, including mechanical stress, osmotic pressure, temperature changes, and certain chemical ligands, underscores its multifaceted role in numerous biological processes. mdpi.commdpi.commdpi.comontosight.ainih.govplos.orgpnas.org

Agonism of TRPV4 channels, such as by this compound, leads to Ca²⁺ influx into cells, triggering downstream signaling pathways involved in a wide array of physiological functions. mdpi.commdpi.comontosight.ai These functions include the regulation of vascular tone, endothelial barrier function, osmoregulation, nociception, and mucociliary clearance. mdpi.commdpi.commdpi.comontosight.ainih.gov For instance, TRPV4 activation in endothelial cells can lead to vasodilation by promoting the release of vasoactive factors. mdpi.comnih.govahajournals.org In the context of tissue repair, TRPV4 activation can initiate calcium oscillations crucial for cellular responses to injury. mdpi.com Furthermore, TRPV4 plays a role in the function of tissues such as the vascular endothelium, lung, chondrocytes, and neurons. nih.govfrontiersin.orgbohrium.comresearchgate.net

Historical Context of this compound Discovery and Early Research Applications

This compound was developed and patented by GlaxoSmithKline (GSK). mdpi.com Its emergence provided researchers with a powerful new tool to investigate TRPV4. Early research utilizing this compound focused on characterizing its effects on TRPV4 activity and exploring the channel's role in specific physiological systems.

Initial studies demonstrated that this compound could elicit significant Ca²⁺ influx in cells expressing TRPV4, such as HEK293 cells and human umbilical vein endothelial cells (HUVECs). frontiersin.orgglpbio.comsigmaaldrich.com These studies helped confirm its potency and selectivity as a TRPV4 agonist. Early applications included investigating its impact on urinary bladder activity and endothelial control of vascular tone. rsc.org For example, it was shown to induce urinary bladder contraction and hyperactivity in rats. wikipedia.org Research also explored its effects on vascular function, demonstrating endothelium and NO-dependent vasorelaxant responses in rat aortic rings. nih.gov The use of this compound in these early studies was instrumental in establishing TRPV4 as a significant player in various physiological processes.

Research Landscape and Gaps in this compound Studies

This compound continues to be widely used in academic research to explore the diverse roles of TRPV4. Studies are ongoing to understand the intricate mechanisms of TRPV4 activation by this compound and the subsequent cellular responses. For instance, research has investigated how this compound stimulation affects the membrane expression and trafficking of TRPV4 channels. nih.govfrontiersin.orgnih.govplos.org Findings indicate that while this compound activates TRPV4, it can also lead to a rapid downregulation or internalization of the channel from the plasma membrane. nih.govfrontiersin.orgplos.org

Despite the extensive use of this compound, some gaps in the research landscape persist. While its potency and selectivity are well-established, the full details of how this compound stimulates TRPV4 channel activity at a molecular level are still being elucidated. plos.orgnih.gov Furthermore, the precise signaling pathways downstream of this compound-induced TRPV4 activation are areas of ongoing investigation in various cell types and physiological contexts. For example, studies are exploring its role in conditions like atherosclerosis, cardiac hypertrophy, liver fibrosis, and neurological disorders. nih.govglpbio.comresearchgate.netoncotarget.comresearchgate.net The potential for off-target effects at higher concentrations, although less likely given its reported selectivity, is always a consideration in pharmacological research. Understanding the spatial and temporal dynamics of TRPV4 activation and trafficking in response to this compound also represents an area of active research. nih.govfrontiersin.orgnih.gov

Research Findings Examples:

this compound stimulation of endothelial cells has been reported to inhibit TNF-α-induced monocyte adhesion. nih.govoncotarget.com

Oral administration of this compound reduced atherosclerotic plaque formation in an animal model. nih.govoncotarget.com

this compound has been shown to induce Ca²⁺ oscillation in mesenchymal stem cells at low concentrations, which is required for aligned collagen matrix assembly. mdpi.com

Studies in diabetic mice models have shown that this compound can ameliorate spermatogenic dysfunction and reduce cell apoptosis in testes. researchgate.net

In mice with intracerebral hemorrhage, this compound treatment alleviated neurological and motor deficits. glpbio.com

These findings highlight the diverse applications of this compound as a research tool to understand TRPV4's involvement in various biological and pathological processes.

Compound Information

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H32Cl2N4O6S2 B1672345 GSK1016790A CAS No. 942206-85-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-[(2S)-1-[4-[(2S)-2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32Cl2N4O6S2/c1-17(2)13-21(31-26(36)24-14-18-5-3-4-6-23(18)41-24)27(37)33-9-11-34(12-10-33)28(38)22(16-35)32-42(39,40)25-8-7-19(29)15-20(25)30/h3-8,14-15,17,21-22,32,35H,9-13,16H2,1-2H3,(H,31,36)/t21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYQPSHHYIAUFO-VXKWHMMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCN(CC1)C(=O)C(CO)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCN(CC1)C(=O)[C@H](CO)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32Cl2N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635248
Record name GSK1016790A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

655.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942206-85-1
Record name GSK 10116790A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942206-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GSK1016790A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Gsk1016790a Action on Trpv4 Channels

Molecular Basis of TRPV4 Activation by GSK1016790A

The activation of TRPV4 by GSK101 involves specific molecular interactions and conformational changes within the channel structure. Cryo-electron microscopy (cryo-EM) studies have provided structural insights into the binding of GSK101 to TRPV4. tandfonline.comfrontiersin.orgbiorxiv.org

Ligand-Binding Site Analysis and Agonist Affinity

GSK101 binds to a specific site within the TRPV4 channel, located in a cavity at the base of the VSLD (Voltage Sensor-Like Domain), at the interface between S1, S2, and the TRP helix. frontiersin.orgmdpi.com This binding site is shared with other TRPV4 ligands, including the agonist 4α-PDD and certain antagonists. tandfonline.comfrontiersin.orgmdpi.comresearchgate.netnih.gov

Molecular dynamics simulations suggest that GSK101 maintains a stable conformational arrangement within this binding site. nih.gov Key amino acid residues surrounding the binding site involved in interactions with GSK101 in human TRPV4 include N474, Y478, Y591, Q550, T527, and D743. nih.gov In mouse TRPV4, key residues for GSK101 binding are S470, F524, and F549. nih.gov Mutations in some of these residues, such as N474Q and R594A, have been shown to abolish or significantly reduce the calcium response to GSK101, highlighting their importance in agonist binding and channel activation. mdpi.combiorxiv.org

GSK101 exhibits high affinity and potency for TRPV4. EC50 values for GSK101-induced calcium influx have been reported in the nanomolar range, varying depending on the cell system used. In human TRPV4-expressing HEK cells, EC50 values of 2.1 nM have been reported, while in mouse TRPV4-expressing HEK cells, the EC50 is around 18 nM. medchemexpress.comresearchgate.net Studies in HeLa cells transiently transfected with TRPV4 reported an EC50 of 3.3 nM. researchgate.net Endogenously expressed TRPV4 in HEK293 cells showed an EC50 of 34 nM, which was comparable to the EC50 of 24 nM reported in human dermal fibroblasts. mdpi.com

Comparison with Other TRPV4 Agonists (e.g., 4α-PDD)

GSK101 is significantly more potent than other commonly used TRPV4 agonists, such as 4α-phorbol 12,13-didecanoate (4α-PDD). mdpi.comresearchgate.netplos.org GSK101 has been reported to be up to 300-fold more potent than 4α-PDD in activating TRPV4 currents. mdpi.comresearchgate.net While both agonists bind to a shared site within the VSLD cavity, there are differences in their interactions with specific residues. tandfonline.comfrontiersin.orgmdpi.comnih.gov For instance, while both share residues like S470, S477, N474, F524, N528, Y591, T553, D743, and D747 for binding, they are also surrounded by particular residues unique to each ligand (e.g., F478 for 4α-PDD; Q550, D531, F549, L523 for this compound). nih.gov

Despite binding to the same general site, the structural changes induced by GSK101 and 4α-PDD may differ in subtle ways, potentially contributing to their different potencies and effects on channel gating and desensitization. biorxiv.org For example, the impact of certain mutations, like W586A, has been observed to differ between GSK101 and 4α-PDD activation. biorxiv.org

Here is a table summarizing the comparative potencies of this compound and 4α-PDD:

AgonistEC50 (nM) - Human TRPV4 (HEK cells)EC50 (nM) - Mouse TRPV4 (HEK cells)Relative Potency (vs 4α-PDD)
This compound2.1 medchemexpress.comresearchgate.net18 medchemexpress.comresearchgate.net~300-fold more potent mdpi.comresearchgate.net
4α-PDD200 biorxiv.org370 biorxiv.org1x

Cellular Responses to this compound-Induced TRPV4 Activation

Activation of TRPV4 by GSK101 triggers a cascade of cellular events, primarily involving calcium influx and subsequent modulation of membrane trafficking.

Intracellular Calcium Influx Dynamics

A primary consequence of GSK101 binding to TRPV4 is the opening of the channel pore, leading to an influx of extracellular calcium ions into the cell. medchemexpress.complos.orgnih.govresearchgate.net This results in a rapid and significant increase in intracellular calcium concentration ([Ca2+]i). nih.govplos.orgnih.govresearchgate.net

The dynamics of this calcium influx have been characterized in various cell types. In HeLa cells expressing TRPV4, GSK101 (10 nM) induced a rapid rise in [Ca2+]i, reaching a peak within approximately 1.9 minutes, and this elevated level was sustained for over 30 minutes in the continuous presence of the agonist. plos.org The GSK101-induced calcium influx is TRPV4-specific and can be inhibited by TRPV4 blockers like ruthenium red or by removing extracellular calcium. plos.orgnih.govresearchgate.netresearchgate.net

Studies have also indicated that calcium release from intracellular stores can influence the surface density of TRPV4 channels following GSK101 stimulation. nih.govresearchgate.net The increase in intracellular calcium itself may act as a negative modulator of TRPV4 membrane expression, contributing to channel endocytosis and potentially desensitization. plos.orgnih.gov

TRPV4-mediated calcium influx triggered by GSK101 can activate various downstream signaling pathways, including those involving PI3K, PKC, and RhoA. nih.govresearchgate.net It can also influence processes like myofibroblast differentiation and nitric oxide production. mdpi.comnih.govmdpi.com

Membrane Trafficking and Channel Regulation

Beyond direct channel gating, GSK101 activation of TRPV4 significantly impacts the trafficking and regulation of the channel at the plasma membrane. nih.govplos.orgresearchgate.netresearchgate.net

A notable cellular response to GSK101 stimulation is the rapid endocytosis and subsequent downregulation of TRPV4 channels from the plasma membrane. nih.govmdpi.complos.orgresearchgate.netresearchgate.netnih.gov This process begins relatively quickly after agonist application, with a significant decrease in plasma membrane TRPV4 density observed within minutes. mdpi.complos.orgnih.gov For example, in HeLa-TRPV4 cells, plasma membrane TRPV4 abundance decreased by nearly 30% within 3 minutes of GSK101 stimulation and remained depressed. plos.orgnih.gov Single-molecule analysis has shown that the density of TRPV4 at the plasma membrane decreases within 20 minutes as channels translocate to recycling endosomes. nih.govresearchgate.netnih.gov

This endocytosis is dependent on calcium. nih.govresearchgate.net Both the influx of extracellular calcium through activated TRPV4 channels and the release of calcium from intracellular stores contribute to the internalization of TRPV4. nih.govresearchgate.net The process is regulated by signaling pathways involving PI3K, PKC, and RhoA. nih.govresearchgate.net Inhibition of PI3K or PKC has been shown to increase the interaction between TRPV4 and Rab11, a marker for recycling endosomes, suggesting their role in regulating the trafficking of internalized channels. nih.gov

The downregulation of plasma membrane TRPV4 through endocytosis is thought to contribute to the partial desensitization of the calcium response observed with sustained GSK101 stimulation. plos.orgnih.gov This agonist-induced endocytosis appears to be specific to GSK101, as it has not been observed with another TRPV4 agonist, 4α-PDD. nih.govnih.gov This suggests that while both activate the channel, they may differentially influence the mechanisms regulating channel retrieval from the membrane.

Time Post-GSK101 StimulationChange in Plasma Membrane TRPV4 Abundance (HeLa-TRPV4 cells)
3 minutes~30% decrease plos.orgnih.gov
20 minutesDecreased density, translocation to recycling endosomes nih.govresearchgate.netnih.gov
30 minutesDownregulation observed nih.gov

Activation of Downstream Signaling Pathways Activation of TRPV4 by this compound triggers a cascade of downstream signaling events, contributing to its diverse physiological effects.

Impact on PI3K/AKT Pathway this compound has been shown to impact the PI3K/AKT pathway. In human endothelial cells, this compound significantly induces the phosphorylation of Aktnih.govoncotarget.com. However, in hippocampal pyramidal neurons, activation of TRPV4 by this compound leads to a decrease in phosphorylated Akt protein levelfrontiersin.org. This decrease is sensitive to an AMPK antagonist and is likely a consequence of TRPV4 activating AMPK, which subsequently downregulates the PI3K/Akt signaling pathwayfrontiersin.org. Conversely, in the context of fibrochondrocyte proliferation and tendon-bone insertion healing, the PI3K/AKT signaling pathway participates in the process influenced by GSK1016790Aoup.com. Activation of TRPV4 has also been reported to control cell proliferation in human breast cancer cells by driving cytoplasmic localization of p27kip1 through AKT activationecmjournal.org. Additionally, TRPV4 activation can stimulate the PI3K/Akt/mTOR pathway, which is crucial for both short-term modulation of TRPV4 activity and long-term promotion of new channel synthesismdpi.com. The impact on the PI3K/AKT pathway appears to be cell-type and context-dependent.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound23630211
Ly2940023979
BIM168476
RhoA6529
ERK1/2-
eNOS1141
AMPK-
CaMKK-
STO-609135413188
Compound C71576
H-893580
CaMKII-
NFκB23608767
PI3K-
Akt-
p27kip16600
mTOR6418182
4α-Phorbol 12,13-didecanoate16221852
Rab1110674
Kras16396607
BAPTA-AM23665806
AngII172197
PD980594788

Note: PubChem CIDs for protein complexes or general pathway names like ERK1/2, AMPK, PI3K, Akt, and CaMKII are not applicable or readily available as single entries in PubChem, which primarily catalogs chemical compounds.##

This compound, identified as a potent and selective agonist for the transient receptor potential vanilloid 4 (TRPV4) channel, serves as a crucial pharmacological tool for dissecting the multifaceted physiological roles of TRPV4 across diverse tissues and cellular contexts. mdpi.comnih.govnih.gov Its mechanism of action involves directly activating TRPV4, which leads to an influx of calcium ions into the cell and the subsequent modulation of various intracellular signaling pathways. mdpi.comresearchgate.net This article specifically delves into the mechanistic studies investigating how this compound influences TRPV4 channels, with a particular focus on channel trafficking and the activation of downstream signaling cascades as outlined.

Involvement of PKC, PI3K, and RhoA Signaling Pathways in Trafficking

The density of TRPV4 channels present at the plasma membrane is a critical factor determining cellular responsiveness to stimuli. The dynamic regulation of this density, both spatially and temporally, is intricately controlled by membrane trafficking mechanisms. nih.govresearchgate.netresearchgate.net Research indicates that the endocytosis of TRPV4 induced by this compound is regulated through the involvement of the PI3K, PKC, and RhoA signaling pathways. nih.govresearchgate.netfrontiersin.org Specifically, experiments utilizing BRET assays have shown that inhibiting PI3K with Ly294002 and PKC with BIM1 increased the net BRET ratio between TRPV4 and Kras following this compound treatment, suggesting their role in facilitating TRPV4 internalization. nih.gov Similarly, the overexpression of dominant negative RhoA also resulted in an increased BRET ratio between TRPV4 and Kras, highlighting the involvement of RhoA in this trafficking process. nih.govfrontiersin.org These findings collectively suggest that these signaling pathways are integral to the calcium-dependent regulation of TRPV4 surface expression after agonist stimulation, a process that relies on both the release of calcium from intracellular stores and the influx of extracellular calcium. nih.govresearchgate.net

Exocytosis and Insertion of TRPV4 Channels

While the activation of some TRP channels by certain stimuli can lead to their exocytosis and subsequent insertion into the plasma membrane, thereby enhancing channel activity, the effect of this compound on TRPV4 membrane insertion appears to differ. nih.govresearchgate.net Early studies proposed a rapid insertion of membrane-associated TRPV4 vesicles within moments of this compound activation, followed by a secondary phase of endocytosis and accumulation in recycling endosomes upon sustained exposure to the agonist. researchgate.netmdpi.com However, other research suggests that this compound activation does not result in an early insertion or an increase in membrane abundance of TRPV4. Instead, the activation is linked to a swift downregulation of TRPV4 from the plasma membrane through endocytosis, occurring within minutes of stimulation. nih.govresearchgate.net This indicates that although exocytosis might contribute to the dynamic regulation of TRPV4, this compound primarily triggers internalization rather than promoting sustained channel insertion. Calcium signaling, particularly the formation of localized calcium microdomains, is also implicated in mediating cell exocytosis downstream of TRPV4 activation. mdpi.com

Activation of Downstream Signaling Pathways

The activation of TRPV4 by this compound initiates a series of downstream signaling events that contribute to the compound's diverse physiological effects.

ERK1/2 Phosphorylation

This compound has been observed to enhance the phosphorylation of ERK1/2. This phosphorylation is a pivotal event in numerous cellular processes, including cell proliferation, survival, and differentiation. viamedica.pl Studies conducted in INS-1E cells and murine 3T3-F442A adipocytes have demonstrated that this compound promotes the phosphorylation of ERK1/2. nih.govecmjournal.org Pharmacological inhibition of ERK1/2 diminishes the increase in insulin (B600854) mRNA expression induced by this compound over time, suggesting that TRPV4 stimulates insulin mRNA expression via ERK1/2 activation. nih.gov In murine epidermal keratinocytes, TRPV4-mediated ERK1/2 phosphorylation is essential for regulating the expression of certain genes. ecmjournal.org Application of this compound can induce rapid phosphorylation of ERK, which can be suppressed by ERK inhibitors. nih.gov Activation of TRPV4 by agonists has been reported to lead to the phosphorylation of ERK1/2, JNK1/2, and p38 MAPK. mdpi.com

eNOS Phosphorylation and Activation, partially via AMPK Pathway

This compound stimulates the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), an enzyme vital for the production of nitric oxide (NO), a potent vasodilator. nih.govnih.govoncotarget.com This process is partially mediated through the AMPK pathway. nih.govnih.govoncotarget.com In human endothelial cells, this compound significantly induces the phosphorylation of eNOS at S1177 and AMPKα in a time- and dose-dependent manner. nih.govoncotarget.comoncotarget.com The CaMKK inhibitor STO-609 abolishes the effect of this compound on AMPK and eNOS phosphorylation, suggesting that CaMKK acts upstream of AMPK and is involved in eNOS activation. oncotarget.com While the AMPK inhibitor Compound C partially inhibits this compound-mediated eNOS phosphorylation, indicating a partial contribution of AMPK, the PKA inhibitor H-89 does not significantly affect this process. nih.govoncotarget.comoncotarget.com These findings suggest that the this compound-stimulated phosphorylation of eNOS at Ser1177 is partially mediated by the CaMKK/AMPK pathway but not significantly by PKA. nih.govoncotarget.com

CaMKII Phosphorylation

This compound triggers an influx of calcium, which in turn leads to the phosphorylation of Ca2+/calmodulin-dependent protein kinase II (CaMKII). elifesciences.orgnih.govresearchgate.net This effect is abrogated by the removal of extracellular calcium or by inhibiting TRPV4 activity. elifesciences.orgnih.gov CaMKII is upregulated in conditions of pressure overload and plays a crucial role in the development of cardiac hypertrophy and the progression of heart failure. elifesciences.org Calcium entry through TRPV4 can activate CaMKII in various cell types. elifesciences.org Inhibition of CaMKII significantly prevents the phosphorylation of NFκB induced by this compound, suggesting a connection between TRPV4-mediated calcium influx, CaMKII activation, and downstream signaling pathways such as NFκB. elifesciences.orgnih.govresearchgate.net Ca2+/CaM/CaMKII have been identified as downstream components of TRPV4 signaling involved in regulating exocytosis. mdpi.com

Impact on PI3K/AKT Pathway

This compound has been shown to influence the PI3K/AKT signaling pathway. In human endothelial cells, this compound significantly induces the phosphorylation of Akt. nih.govoncotarget.com However, in hippocampal pyramidal neurons, activation of TRPV4 by this compound results in a decrease in the level of phosphorylated Akt protein. frontiersin.org This reduction is sensitive to an AMPK antagonist and is likely a consequence of TRPV4 activating AMPK, which subsequently downregulates the PI3K/Akt signaling pathway. frontiersin.org Conversely, in the context of fibrochondrocyte proliferation and the healing of tendon-bone insertions, the PI3K/AKT signaling pathway is involved in the process influenced by this compound. oup.com Activation of TRPV4 has also been reported to regulate cell proliferation in human breast cancer cells by promoting the cytoplasmic localization of p27kip1 through AKT activation. ecmjournal.org Furthermore, TRPV4 activation can stimulate the PI3K/Akt/mTOR pathway, which is essential for both the short-term modulation of TRPV4 activity and the long-term promotion of new channel synthesis. mdpi.com The specific impact on the PI3K/AKT pathway appears to be dependent on the cell type and the biological context.

Regulation of PKC

This compound-induced endocytosis of TRPV4 channels has been shown to be regulated via the Protein Kinase C (PKC) signaling pathway, along with PI3K nih.govbohrium.com. Studies indicate that direct activation of PKC can control the trafficking of certain calcium channels nih.gov. Inhibition of PI3K and PKC has been observed to increase the net BRET ratio between TRPV4 and Kras following this compound treatment, suggesting their involvement in regulating TRPV4 endocytosis nih.gov. Phosphorylation of TRPV4 by PKC is a significant mechanism for channel regulation, particularly in the cytoplasmic domains crucial for protein assembly researchgate.netnih.gov. While PKC can phosphorylate TRPV4 at various sites, including Ser-162, Thr-175, and Ser-189, and also contribute to Ser-824 phosphorylation, the effect on channel activation can be stimulus-dependent researchgate.netnih.govnih.gov. For instance, while phosphorylation at Ser-823 and Ser-824 can enhance TRPV4 activation by arachidonic acid, the channel activation by the synthetic agonist this compound was reported to be unaffected by mutations at these sites researchgate.netnih.gov. This suggests a complex interplay between phosphorylation events and the specific stimulus activating TRPV4.

Effects on NF-κB Pathway

The activation of TRPV4 by this compound has been linked to effects on the Nuclear Factor-kappa B (NF-κB) pathway, although the precise outcome can vary depending on the cellular context. In some instances, TRPV4 activation has been reported to suppress NF-κB signaling. For example, this compound was shown to decrease IL-1β-induced NF-κB phosphorylation in articular cartilage and chondrocytes by activating CaMKK/AMPK nih.gov. Similarly, TRPV4 activation in macrophages has been noted to inhibit NF-κB signaling, contributing to the suppression of IL-1β production researchgate.netmdpi.com. This inhibition of NF-κB activity by this compound during LPS stimulation was observed alongside increased activity of other transcription factors like NFAT, PU.1, and IRF5 researchgate.net.

Conversely, other studies suggest a role for TRPV4 activation in promoting NF-κB signaling. TRPV4 channel activation can induce calcineurin activation, potentially leading to increased expression of NF-κB mdpi.com. In epidermal keratinocytes, TRPV4 channel activation by this compound was found to induce p38 MAPK-mediated NF-κB activation, potentially triggered by ATP release jst.go.jp. This suggests that TRPV4 activation can stimulate intracellular signaling pathways, including MAPK and NF-κB, to modulate gene expression and cytokine production mdpi.com.

Structural Insights into this compound-Bound TRPV4

Structural studies, particularly using cryo-electron microscopy (cryo-EM), have provided significant insights into how this compound interacts with the TRPV4 channel and the conformational changes that occur upon binding tandfonline.comebi.ac.uknih.gov.

Cryo-EM Studies of Open-State Conformation

Cryo-EM has been instrumental in resolving the structure of the human TRPV4 channel in various states, including in complex with the agonist this compound, revealing the open-state conformation tandfonline.comebi.ac.uknih.govmdpi.com. These studies show that this compound binds to a specific pocket within the TRPV4 channel tandfonline.comnih.gov. The cryo-EM structures provide high-resolution visualization, offering valuable details about the channel's architecture, ion permeation, ligand binding, and gating mechanisms nih.govmdpi.comnih.gov.

Key Residues and Mutagenesis Studies Affecting this compound Binding

The binding site for this compound has been identified within a pocket located between the voltage sensor-like domain (VSLD) and the TRP box region tandfonline.com. This site is shared with other TRPV4 agonists like 4α-PDD and also with some antagonists tandfonline.comnih.govmdpi.com.

Key amino acid residues involved in the binding of this compound to TRPV4 have been identified through structural analysis and mutagenesis studies. In mouse TRPV4 (mTRPV4), key residues include S470, F524, and F549 tandfonline.com. For human TRPV4 (hTRPV4), the involved residues are N474, Y478, Y591, Q550, T527, and D743 tandfonline.com. Mutagenesis experiments targeting residues within the binding pocket or other domains have been used to understand their contribution to agonist binding and channel function nih.govtandfonline.commdpi.comoup.com. While some mutations, such as those at Ser-823 and Ser-824, affect activation by other stimuli like arachidonic acid, they may not impact activation by this compound, highlighting stimulus-specific regulatory mechanisms researchgate.netnih.gov.

Relationship to Channel Gating Mechanisms

This compound functions as a direct channel agonist, and its binding leads to conformational changes that facilitate the opening of the TRPV4 channel and subsequent calcium ion entry tandfonline.comscbt.com. The binding of agonists like this compound within the pocket between the VSLD and the TRP box is crucial for regulating TRPV4 gating tandfonline.comresearchgate.net. Structural studies comparing apo (closed) and agonist-bound (open) states reveal the structural transitions associated with channel activation tandfonline.com. These changes initiate in the residues within the binding site and propagate to the pore domain, ultimately controlling channel gating tandfonline.com. Mutations in TRPV4, particularly in regions like the ARD or other domains, can impact channel gating and sensitivity to agonists such as this compound, sometimes resulting in gain-of-function phenotypes tandfonline.comoup.com. The TRP helix in the C-terminus, located near the S4-S5 linker, is also proposed to play a role in regulating the gating of TRP channels mdpi.com.

Pharmacological Characterization of Gsk1016790a in Preclinical Models

In Vitro Pharmacological Profiling

GSK1016790A has been extensively studied in various cell-based assays to understand its interaction with TRPV4 channels and determine its potency.

Cell-Based Assays and EC50 Determination in Various Cell Lines (e.g., HEK293, HeLa, HUVECs, HCAECs)

This compound elicits calcium influx and elevates intracellular calcium levels in cells expressing TRPV4. In human embryonic kidney (HEK) cells expressing mouse or human TRPV4, this compound demonstrated potent agonist activity. The EC50 values for calcium influx were reported as 18 nM for mouse TRPV4 and 2.1 nM for human TRPV4 in HEK293 cells. medkoo.commedchemexpress.comresearchgate.net this compound also evokes dose-dependent activation of TRPV4 whole-cell currents at concentrations above 1 nM. medchemexpress.comresearchgate.net

Studies in HeLa cells transiently transfected with TRPV4 (HeLa-TRPV4) have shown that this compound specifically activates TRPV4 channels, leading to rapid partial desensitization and downregulation of channel expression on the plasma membrane. medkoo.com In primary human endothelial cells, this compound increased whole-cell calcium event frequency in a concentration-dependent manner, with a near-maximal response at concentrations ≥ 100 nM. nih.gov The EC50 value determined in these primary human endothelial cells was 26.9 nM, which is within an order of magnitude of the value reported for HEK293 cells expressing human TRPV4. nih.gov this compound-induced increases in calcium event frequency were abolished by the removal of extracellular calcium, indicating that these events result from the influx of extracellular calcium. nih.gov

In breast cancer cells, this compound at low concentrations (1 nM) was sufficient to significantly increase the mRNA levels of epithelial-to-mesenchymal transition (EMT) markers. mdpi.com The EC50 for intracellular calcium increases in this breast cancer cell line was approximately 15 nM. mdpi.com

Here is a table summarizing EC50 values of this compound in various cell lines:

Cell LineExpressed TRPV4 SpeciesAssay TypeEC50 (nM)Citation
HEK293MouseCalcium influx18 medkoo.commedchemexpress.comresearchgate.net
HEK293HumanCalcium influx2.1 medkoo.commedchemexpress.comresearchgate.net
Primary Human Endothelial CellsHumanCalcium event frequency26.9 nih.gov
Breast Cancer CellsNot specifiedIntracellular Ca2+ increase~15 mdpi.com

Specificity and Selectivity for TRPV4 over other TRP Channels (e.g., TRPA1, TRPM8, TRPV1)

This compound is characterized as a potent and selective agonist for TRPV4 channels. medchemexpress.com Studies have indicated its high selectivity for TRPV4 compared to other TRP channels, including TRPV1, TRPV3, and TRPM8. researchgate.net While TRPA1, TRPM8, and TRPV1 are also targets of various stimuli and compounds guidetopharmacology.orgmdpi.commdpi.com, this compound's activity is primarily directed towards TRPV4. This selectivity makes this compound a valuable tool for studying the specific roles of TRPV4 channels. guidetopharmacology.org

In Vivo Pharmacological Responses

The in vivo effects of this compound have been investigated, particularly concerning its impact on the cardiovascular system.

Cardiovascular System Effects

Activation of TRPV4 channels has been shown to play a role in regulating vasomotor tone and capillary permeability. nih.govnih.govphysiology.org this compound, as a TRPV4 agonist, has demonstrated significant effects on the cardiovascular system in preclinical models.

Systemic and Pulmonary Vasodilator Activity

Intravenous administration of this compound has been shown to produce dose-dependent decreases in systemic arterial pressure in rats. medkoo.comnih.govnih.govphysiology.orgebi.ac.uk It also causes small decreases in pulmonary arterial pressure and small increases in cardiac output at certain doses. medkoo.comnih.govnih.govphysiology.org this compound exhibits potent vasodilator activity in both pulmonary and systemic vascular beds, particularly when baseline tone is increased. nih.govphysiology.orgebi.ac.ukmedkoo.com For instance, in rats with increased pulmonary vascular tone induced by U-46619, this compound produced dose-related decreases in both pulmonary and systemic arterial pressure. nih.govphysiology.orgebi.ac.uk

This compound has been shown to induce robust endothelium-dependent dilation in isolated mesenteric arteries from wild-type mice, an effect abolished in TRPV4-deficient animals. physiology.org This vasodilation is consistent with the stimulatory effect of this compound on endothelial calcium influx. physiology.org

Modulation by Nitric Oxide Synthase (NOS) Inhibition

The vasodilator effects of this compound are modulated by nitric oxide synthase (NOS) activity. In the presence of the NOS inhibitor N-nitro-L-arginine methyl ester (L-NAME), this compound produced larger decreases in systemic arterial pressure in rats. medkoo.comnih.govnih.govphysiology.orgebi.ac.uk Interestingly, NOS inhibition converted the pulmonary vasodilator responses to a biphasic response, including a potent pulmonary vasoconstrictor component. nih.govnih.govphysiology.orgebi.ac.uk This vasoconstrictor response in the pulmonary vascular bed under NOS inhibition was attenuated by an L-type calcium channel antagonist. nih.govnih.govphysiology.orgebi.ac.uk These findings indicate that responses to TRPV4 activation are modulated differently by NOS in pulmonary and systemic vascular beds. nih.govnih.govphysiology.org

Studies in isolated vascular ring segments have also shown that the potent endothelial-dependent relaxation produced by this compound was abolished by NOS inhibition (L-NAME) and endothelial NOS (eNOS) gene deletion. nih.govresearchgate.net This suggests that eNOS is important for endothelial TRPV4-regulated vasodilation in large vessels. frontiersin.org However, in vivo, the profound circulatory collapse observed at higher doses of this compound was not altered by NOS inhibition or eNOS gene deletion. nih.govresearchgate.net

Here is a table summarizing the in vivo cardiovascular effects of this compound:

Systemic EffectPulmonary EffectConditionsModulation by NOS Inhibition (L-NAME)Citation
Dose-dependent decrease in arterial pressureSmall decrease in arterial pressureBaseline toneEnhanced systemic vasodilation medkoo.comnih.govnih.govphysiology.orgebi.ac.uk
Dose-related decrease in arterial pressureDose-related decrease in arterial pressureIncreased tone (e.g., with U-46619)Not specified nih.govphysiology.orgebi.ac.uk
Potent vasodilationVasodilationIsolated vascular segments, Endothelium-intactVasodilation abolished nih.govresearchgate.net
Larger decrease in arterial pressureIncrease followed by small decreaseNOS inhibitedConversion to vasoconstrictor component in pulmonary bed medkoo.comnih.govnih.govphysiology.orgebi.ac.uk
Role in Vascular Mechanosensitivity and Vasodilation

TRPV4 channels are known to mediate vascular mechanosensitivity and vasodilation. researchgate.netoncotarget.comfrontiersin.orgnih.govntuh.gov.tw this compound, as a potent TRPV4 agonist, has been shown to induce vasodilation in preclinical models. frontiersin.orgnih.govnih.gov Studies in rat carotid arteries and mouse aortic rings have indicated that endothelial nitric oxide synthase (eNOS) is crucial for TRPV4-regulated vasodilation in large vessels, with this compound failing to cause vasodilation in mouse aortic rings from eNOS-deficient mice. frontiersin.org In mouse mesenteric arteries, this compound increased endothelial calcium levels and induced potent relaxation. nih.gov This relaxation was significantly inhibited by a nitric oxide synthase inhibitor and further abolished by a combination of high K+ and the inhibitor, suggesting involvement of both nitric oxide and endothelium-derived hyperpolarizing factors (EDHFs). nih.gov

This compound has also been shown to induce the phosphorylation and activation of eNOS, partly through the AMPK pathway. researchgate.netoncotarget.comfrontiersin.org Furthermore, this compound inhibited monocyte adhesion to human endothelial cells treated with TNF-α in vitro and decreased leukocyte adhesion to TNF-α-inflamed endothelium in mice. oncotarget.com

In intact-chest rats, intravenous administration of this compound produced dose-dependent decreases in systemic arterial pressure, small decreases in pulmonary arterial pressure, and slight increases in cardiac output under baseline conditions. nih.gov The systemic vasodilator activity was potent, while the pulmonary vasodilator activity was modest at rest. nih.gov Pulmonary vasodilator responses were enhanced when pulmonary arterial tone was increased. nih.gov

Respiratory System Effects

TRPV4 is expressed in various lung tissues, including the vascular endothelium, pulmonary artery smooth muscle cells, and airway epithelial cells. frontiersin.orgnih.gov Activation of TRPV4 is involved in regulating respiration, potentially through indirect stimulation of bronchopulmonary sensory neurons. nih.govnih.gov

Impact on Respiratory Frequency and Tidal Volume

Studies in anesthetized spontaneously breathing rats have investigated the impact of this compound on respiratory parameters. Right-atrial injection of this compound evoked a slow-developing, long-lasting rapid shallow breathing pattern. nih.gov For instance, a dose of 40 μg/kg this compound significantly increased respiratory frequency and reduced tidal volume, although minute ventilation was not significantly altered. nih.gov

ParameterBaseline (mean ± SEM)This compound (40 μg/kg) (mean ± SEM)p-value
Respiratory Frequency62.7 ± 1.9 breaths/min79.6 ± 3.2 breaths/min< 0.01
Tidal Volume1.9 ± 0.0 ml1.5 ± 0.1 ml< 0.01
Minute VentilationNot specifiedNot significantly altered> 0.05

*Data derived from anesthetized rats nih.gov.

The alteration in ventilation induced by this compound was abolished by cutting or perineural capsaicin (B1668287) treatment of both vagi, indicating the involvement of bronchopulmonary afferent neurons. nih.gov

Influence on Bronchoconstriction and Plasma Extravasation

This compound has been shown to induce bronchoconstriction in preclinical models. In anesthetized guinea pigs and in human and guinea-pig tracheal tissue, this compound caused contraction. nih.govnih.goversnet.orgle.ac.ukersnet.org This contraction was inhibited by a TRPV4 antagonist. nih.govnih.goversnet.orgle.ac.ukersnet.org Aerosolized challenge with this compound also induced dose-dependent bronchospasm in conscious and anesthetized rats. ersnet.org

In rats pretreated with captopril (B1668294), this compound induced bronchoconstriction. nih.govresearchgate.net This bronchoconstriction was inhibited by a bradykinin (B550075) B2 receptor antagonist, suggesting a B2 receptor activation-dependent pathway. nih.govresearchgate.net

Regarding plasma extravasation, studies in captopril-pretreated rats indicated that TRPV4, via a B2 receptor activation-dependent pathway, is involved in plasma extravasation in the trachea. nih.govresearchgate.net Plasma extravasation induced by captopril was inhibited by pretreatment with a TRPV4 antagonist. nih.govresearchgate.net

ATP Release from Airway Smooth Muscle Cells

TRPV4 activation has been shown to increase intracellular calcium and release ATP from human airway smooth muscle (ASM) cells. nih.govnih.goversnet.orgle.ac.ukersnet.orgresearchgate.netmdpi.com this compound caused ATP release from cultured human ASM cells, which was inhibited by a TRPV4 antagonist. nih.govnih.goversnet.orgle.ac.ukersnet.orgresearchgate.net While this compound increased intracellular calcium and released ATP in human ASM cells, it did not cause contraction directly in these cells. nih.govnih.goversnet.orgle.ac.ukersnet.org Instead, the contraction evoked by TRPV4 and ATP in isolated tracheal tissue appeared to require the presence of human lung mast cells. nih.govnih.goversnet.orgle.ac.ukersnet.org This suggests a mechanism where TRPV4 activation on ASM cells leads to ATP release, which then activates P2X4 receptors on mast cells, triggering the release of cysteinyl leukotrienes that cause ASM contraction. nih.govnih.goversnet.orgle.ac.ukersnet.org

Role in Ciliary Activity in Airway Epithelial Cells

TRPV4 channels are expressed in airway epithelial cells and have been suggested to play a role in regulating ciliary beat frequency (CBF). researchgate.netnih.govmdpi.comnih.gov this compound has been shown to effectively induce TRPV4-mediated calcium influx and enhance ciliary activity in airway epithelial cells. researchgate.netresearchgate.netnih.gov In human native nasal epithelial cells, this compound produced concentration-dependent calcium responses and increased CBF. mdpi.comnih.gov However, high concentrations of this compound also led to cessation of ciliary beating and cell death, effects that were prevented or inhibited by a TRPV4 antagonist, a TRP channel blocker, or removal of extracellular calcium. mdpi.comnih.gov This indicates that while TRPV4 activation can modulate CBF, exaggerated activation may be detrimental to epithelial cell viability. mdpi.comnih.gov

Neurological System Effects

TRPV4 channels are expressed in the nervous system, including neurons and glial cells. frontiersin.orgmdpi.com In astrocytes, TRPV4 is involved in modulating neuronal excitability, controlling blood flow, and regulating brain edema formation. mdpi.comresearchgate.net

Preclinical studies using a mouse model of intracerebral hemorrhage (ICH) have investigated the effects of this compound on neurological outcomes. Administration of this compound attenuated neurological and motor deficits in mice with collagenase-induced ICH. researchgate.netnih.gov These inhibitory effects of the TRPV4 agonist were absent in TRPV4-knockout mice, suggesting the effects are mediated through TRPV4. researchgate.netnih.gov

Quantitative RT-PCR experiments showed that this compound significantly upregulated the expression level of c-fos, a marker of neuronal activity, at 1 day after ICH induction. nih.gov The agonist did not significantly affect the expression levels of cytokines or chemokines at this time point. nih.gov While this compound attenuated neurological deficits, it did not alter brain injury volume or brain edema at 1 and 3 days after ICH induction. nih.gov It also did not show differences in the increased number of microglia/macrophages, astrocytes, and neutrophils at these time points. nih.gov These results suggest that TRPV4 stimulation might ameliorate ICH-induced brain injury potentially by increasing neuronal activity. nih.gov

Improved Neurological Outcomes in Intracerebral Hemorrhage Models

Administration of this compound, a selective TRPV4 agonist, has been shown to attenuate neurological and motor deficits in mouse models of ICH induced by intrastriatal collagenase treatment glpbio.comresearchgate.netnih.gov. These beneficial effects of the TRPV4 agonist were absent in TRPV4-knockout mice subjected to the same ICH model researchgate.netnih.gov. It is notable that in these studies, the TRPV4 agonist did not significantly alter the brain injury volume or brain edema at 1 and 3 days following ICH induction researchgate.netnih.gov. Furthermore, this compound did not show differences with respect to the increased number of Iba1-positive microglia/macrophages, GFAP-positive astrocytes, and Gr1-positive neutrophils at 1 and 3 days after ICH induction researchgate.netnih.gov.

Upregulation of c-fos as a Marker of Neuronal Activity

Quantitative RT-PCR experiments in ICH mouse models revealed that treatment with the TRPV4 agonist this compound significantly upregulated the expression level of c-fos, a well-established marker of neuronal activity glpbio.comresearchgate.netnih.govgubra.dkxiahepublishing.com. This suggests that the stimulation of TRPV4 by this compound may ameliorate ICH-induced brain injury, potentially through an increase in neuronal activity researchgate.netnih.gov.

Effects on Depressive-like Behavior and Long-Term Depression (LTD) in Nucleus Accumbens

Studies investigating the effects of this compound on mood-related behaviors have demonstrated that administration of the compound into the nucleus accumbens (NAc) of mice induces depressive-like behavior and impairs the induction of long-term depression (LTD) in NAc slices patsnap.compatsnap.com. This impairment of LTD, a form of synaptic plasticity, is associated with depression patsnap.compatsnap.com. Further research into the underlying mechanisms indicated that this compound administration led to a marked decrease in the mRNA and protein levels of dopamine (B1211576) D2 receptor (D2R) and A-type gamma-aminobutyric acid receptor (GABAAR) in the NAc patsnap.compatsnap.com. Concurrently, the protein levels of phosphorylated protein kinase C (p-PKC) were markedly increased, while those of phosphorylated protein kinase B (p-Akt) were decreased patsnap.compatsnap.com. Administration of agonists for D2R or GABAAR, or modulation of the PI3K-Akt and PKC pathways, were shown to reverse the LTD impairment and improve depressive-like behavior in these mice patsnap.compatsnap.com.

Impairment of Dendritic Arborization of Newborn Hippocampal Neurons

Intracerebroventricular injection of this compound in mice has been shown to impair the dendritic arborization of newborn neurons in the hippocampal dentate gyrus (DG) researchgate.netnih.govebi.ac.uknih.gov. Following 5 days of this compound injection, a reduction in the number of doublecortin immunopositive (DCX⁺) cells and DCX⁺ fibers was observed in the hippocampal DG researchgate.netnih.govnih.gov. Mechanistically, TRPV4 activation by this compound was found to increase the phosphorylated AMP-activated protein kinase (p-AMPK) protein level, which increased initially and then decreased over several days researchgate.netnih.govnih.gov. Simultaneously, the phosphorylated protein kinase B (p-Akt) protein level decreased and remained low for several days researchgate.netnih.govnih.gov. These changes suggest that TRPV4 activation impairs dendritic arborization through the AMPK and Akt signaling pathways, affecting downstream targets such as mTOR, p70S6k, MAP2, and CRMP-2 researchgate.netnih.govnih.gov.

Role in Brain Edema Formation and Neuroinflammation

While TRPV4 inhibition has been reported to ameliorate brain edema and neuroinflammation in some models of brain injury frontiersin.org, studies using the agonist this compound suggest a different role. In naive rats, this compound treatment was associated with the degradation of adherens and tight junction proteins (VE-cadherin, Occludin, and Claudin-5), which are crucial for blood-brain barrier (BBB) integrity frontiersin.org. This effect was linked to the activation of the PKCα/RhoA/MLC2 pathway frontiersin.org. Furthermore, this compound has been shown to increase the protein expression of matrix metalloproteinase (MMP)-2 and MMP-9, and specifically increase MMP-9 activity frontiersin.org. This compound also decreased the expression of tight junction proteins ZO-1 and occludin frontiersin.org. These findings suggest that activation of TRPV4 by this compound may contribute to BBB disruption and potentially influence brain edema formation by affecting tight junction integrity and MMP activity frontiersin.orgfrontiersin.org.

Urinary System Effects

This compound has been characterized for its effects on the urinary system, particularly the bladder.

Effects on Voiding Frequency and Residual Volume

Preclinical studies have explored the effects of this compound on bladder function, specifically voiding frequency and residual volume. In a rat model of detrusor underactivity induced by pelvic nerve injury, intravesical administration of this compound led to an increase in voiding frequency and a decrease in post-void residual volume in wild-type rats. tandfonline.comresearchgate.net. These effects were not observed in TRPV4-deficient rats, highlighting the TRPV4-dependent nature of this response. tandfonline.com. Similarly, in a rat model of detrusor underactivity, intravesical application of this compound significantly reduced intercontraction intervals, bladder capacity, voided volume, and post-void residuals without increasing non-voiding contractions. tandfonline.commdpi.com. These effects were blocked by a TRPV4 antagonist. tandfonline.com. Conversely, studies in TRPV4 knockout mice have shown decreased voiding frequency and increased residual volume, suggesting that TRPV4 contributes to normal bladder afferent activity and micturition reflex pathways. physiology.org.

Gastrointestinal System Effects

This compound has been used to investigate the role of TRPV4 in gastrointestinal function, revealing effects on gut transit time and colonic afferent signaling.

Inhibition of Whole Gut Transit Time and Colonic Expulsion

In preclinical models, this compound has demonstrated an inhibitory effect on gastrointestinal motility. In mice, this compound produced a dose-dependent inhibitory effect on whole gut transit time. medchemexpress.com. It also showed a dose-dependent and time-dependent inhibitory effect on colonic expulsion. medchemexpress.com. Studies have indicated that TRPV4 activation in vivo reduced gastrointestinal motility and stool production in mice, and this compound reduced colonic contractility. nih.govresearchgate.net. This inhibition of motility may involve the reduction of NO-dependent Ca2+ release from enteric neurons. nih.govresearchgate.net.

Stimulation of Colonic Afferents via ATP and Glutamate (B1630785) Release

This compound has been shown to stimulate colonic afferent nerves, a process mediated by the release of ATP and glutamate from the gut mucosa. In ex vivo studies using murine colonic tissue, bath application of this compound elicited a robust increase in colonic afferent activity. nih.govcam.ac.ukresearchgate.netresearchgate.net. This effect was abolished when the gut mucosa was removed, indicating that the site of action for TRPV4-mediated afferent activation is within the mucosa. nih.govcam.ac.ukresearchgate.netresearchgate.net. This compound promoted the release of ATP and glutamate from human colon organoid cultures and mouse colon. nih.govcam.ac.ukresearchgate.netresearchgate.netpatsnap.com. Inhibition of ATP degradation enhanced the afferent response to this compound. nih.govresearchgate.netresearchgate.netpatsnap.com. Pretreatment with purinoceptor and glutamate receptor antagonists attenuated or abolished the response to this compound, confirming the involvement of ATP and glutamate. nih.govcam.ac.ukresearchgate.netresearchgate.netpatsnap.com. Co-culturing sensory neurons with colonic mucosal cells resulted in a marked increase in intracellular Ca2+ in response to this compound compared to neurons cultured alone, further supporting the role of mucosal factors in TRPV4-mediated afferent stimulation. nih.govcam.ac.ukresearchgate.netpatsnap.com.

Renal System Effects

TRPV4 channels are expressed in the kidneys and play a role in renal function. mdpi.comoup.comresearchgate.netfrontiersin.org.

Role in Systemic Osmotic Pressure Regulation (Implicit through TRPV4 function)

While direct studies specifically on this compound's effect on systemic osmotic pressure regulation were not prominently found, TRPV4, as the target of this compound, is known to function as an osmo- and volume-sensor in various tissues, including the kidneys. plos.orgmdpi.comoup.comresearchgate.netjci.orgresearchgate.netnih.gov. TRPV4 contributes to the regulation of osmotic balance and water secretion in the kidneys, particularly in the distal convoluted tubule and regions where osmotic gradients develop. mdpi.com. It responds to hypotonic stimuli with Ca2+ conductance and can be involved in the regulatory volume decrease process. nih.govnih.gov. The activation of TRPV4 by changes in osmotic balance is a known characteristic of the channel. jci.org. Therefore, the role of this compound in influencing systemic osmotic pressure regulation is implicitly linked to its action as a TRPV4 agonist and the established function of TRPV4 in osmoregulation within the renal system.

Reproductive System Effects

Repair of Spermatogenic Dysfunction in Diabetic Models

Studies have investigated the potential of this compound to address spermatogenic dysfunction in diabetic models. In streptozotocin (B1681764) (STZ)-induced diabetic mice, which exhibit diabetic testicular damage leading to impaired spermatogenesis and sexual dysfunction, the expression of TRPV4 in the testes was observed to decrease researchgate.netnih.gov. These diabetic mice displayed compromised testicular tissue structure, reduced total sperm count and viability, an elevated sperm deformity rate, and increased apoptosis researchgate.netnih.gov. Administration of the TRPV4 agonist this compound reversed these symptoms researchgate.netnih.gov. The observed improvements were associated with increased TRPV4 expression, which appeared to ameliorate cell apoptosis in the testes of the diabetic mice and alleviate spermatogenic dysfunction researchgate.netnih.gov.

Ocular System Effects

Research into the ocular system has explored the role of TRPV4, and indirectly the effects of its agonist this compound, particularly in corneal endothelial cells.

Regulation of Corneal Endothelial Cell Viability (Indirect, through TRPV4 studies)

The functional contribution of TRPV4 expression in maintaining human corneal endothelial cell (HCEC) homeostasis has been investigated mdpi.comresearchgate.nettu-dresden.de. Studies using human corneal endothelial cells, including a line overexpressing TRPV4 (12V4 cells), demonstrated that stimulation of TRPV4 activity with this compound induces calcium transients mdpi.comresearchgate.nettu-dresden.de. In HCEC-12 cells, 1 µmol/L this compound was required to decrease viability, increase cell death rates, and reduce transendothelial electrical resistance (TEER) mdpi.comresearchgate.nettu-dresden.de. However, in 12V4 cells with TRPV4 overexpression, significantly lower concentrations of this compound (1 to 10 nmol/L) were sufficient to induce similar decreases in viability, increased cell death rates, and reduced TEER mdpi.comresearchgate.nettu-dresden.de. This suggests that the level of TRPV4 expression influences the sensitivity of corneal endothelial cells to this compound-induced effects on viability and barrier function mdpi.comresearchgate.nettu-dresden.de. Activation of TRPV4 by this compound in the picomolar range (0.01 to 0.1 nmol/L) was also shown to increase metabolic activity in HCEC-12, 12EV (transgene-free vector control), and 12V4 cells mdpi.com.

Data on this compound Effects on Corneal Endothelial Cells:

Cell TypeThis compound ConcentrationEffect on ViabilityEffect on Cell DeathEffect on TEEREffect on Metabolic Activity
HCEC-121 µmol/LDecreasedIncreasedReducedIncreased (at 0.01-0.1 nmol/L)
12V4 (TRPV4-overexpressing)1-10 nmol/LDecreasedIncreasedReducedIncreased (at 0.01-0.1 nmol/L)

Bone and Connective Tissue Effects

The effects of this compound and the role of TRPV4 have also been explored in bone and connective tissues, specifically in odontoblast-like cells and periodontal ligament cells.

Impact on Odontoblast-like Cells

Studies using cultured human odontoblast-like cells have shown that these cells express functional TRPV4 ion channels researchgate.netnih.govnih.gov. Application of the TRPV4 agonist this compound to these cells causes a concentration-dependent increase in intracellular Ca2+ concentration researchgate.netnih.govnih.gov. The half maximal effective concentration (EC50) for this increase in intracellular Ca2+ was determined to be 30 nM researchgate.net. Furthermore, activation of TRPV4 by this compound was found to stimulate the release of ATP from odontoblast-like cells nih.govnih.govresearchgate.net. This ATP release induced by this compound was inhibited by pretreatment with a TRPV4 antagonist nih.govresearchgate.net.

Data on this compound Effects on Odontoblast-like Cells:

Effect MeasuredAgonistEC50Inhibition by Antagonist
Increase in intracellular Ca2+This compound30 nM researchgate.netYes (by selective TRPV4 antagonists) nih.govnih.gov
ATP ReleaseThis compoundNot specified in search resultsYes (by TRPV4 antagonist HC067047) nih.govresearchgate.net
Modulation of Hypotonic Stress-Induced RANKL Expression in Periodontal Ligament Cells

Research into the mechanisms underlying mechanical stress-mediated alveolar bone remodeling has involved studying periodontal ligament (PDL) cells nih.gov. Hypotonic stress, used to reproduce shear stress, has been shown to increase the expression of receptor activator of nuclear factor–kappa B ligand (RANKL) mRNA and protein in primary human PDL cells nih.gov. This effect is mediated, in part, by extracellular Ca2+ influx through transient receptor potential melastatin 3 (TRPM3) and TRPV4 channels nih.gov. Inhibition of either TRPM3 or TRPV4 with pharmacological inhibitors or genetic silencing (siRNA) reduced the hypotonic stress-mediated increase in intracellular Ca2+ and RANKL mRNA expression nih.gov. While this research highlights the involvement of TRPV4 in the hypotonic stress-induced modulation of RANKL expression in PDL cells, it primarily focuses on the effect of TRPV4 inhibition in this context, rather than the direct application of this compound.

Therapeutic Potential and Translational Research of Gsk1016790a

Exploration of GSK1016790A as a Therapeutic Strategy

The activation of TRPV4 channels by agonists like this compound has been investigated across several disease areas, suggesting a broad therapeutic potential.

Cardiovascular Diseases (e.g., Atherosclerosis)

Studies have explored the role of TRPV4 activation in the context of cardiovascular diseases, particularly atherosclerosis. Pharmacological activation of TRPV4 may represent a potential therapeutic approach for treating atherosclerosis. researchgate.netnih.gov Research indicates that this compound can induce the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), partly through the AMPK pathway. researchgate.netnih.gov Furthermore, this compound has been shown to inhibit TNF-α-induced monocyte adhesion to human endothelial cells in vitro. researchgate.netnih.gov

In vivo studies using atherosclerotic mice have demonstrated that oral treatment with this compound (10 mg/kg) for three days significantly reduced the development of atherosclerotic plaques and the content of macrophages in the aortic sinus. glpbio.comnih.gov this compound administration in mice resulted in increased phosphorylation of eNOS and AMPK in the aorta and decreased leukocyte adhesion to TNF-α-inflamed endothelium. nih.gov These findings suggest that this compound suppresses vascular inflammation and holds therapeutic potential for atherosclerosis. nih.gov

While this compound has shown vasodilator activity in systemic and pulmonary vascular beds in rats, the modulation by nitric oxide synthase (NOS) appears to differ between these circulations. nih.gov When NOS was inhibited, this compound produced pulmonary vasoconstrictor responses, suggesting a complex role for TRPV4 in regulating pulmonary vasomotor tone and endothelial cell permeability. nih.gov

Neurological Disorders (e.g., Intracerebral Hemorrhage, Stroke)

Intracerebral hemorrhage (ICH), a severe subtype of stroke, is associated with high morbidity and mortality. researchgate.netnih.gov Research has investigated the potential of TRPV4 modulation in ameliorating brain injury following ICH. In a mouse model of ICH induced by intrastriatal collagenase treatment, administration of this compound, a selective TRPV4 agonist, attenuated neurological and motor deficits. researchgate.netnih.gov This ameliorating effect was absent in TRPV4-knockout mice, indicating the involvement of TRPV4. researchgate.netnih.gov

Quantitative RT-PCR experiments revealed that the TRPV4 agonist significantly upregulated the expression level of c-fos, a marker of neuronal activity, at one day after ICH induction. researchgate.netnih.gov However, this compound did not significantly alter brain injury volume, brain edema, or the number of microglia/macrophages, astrocytes, and neutrophils at one and three days post-ICH. researchgate.netnih.gov These results suggest that TRPV4 stimulation may ameliorate ICH-induced brain injury potentially through increased neuronal activity, positioning TRPV4 as a potential therapeutic target for ICH treatment. researchgate.netnih.gov

Further research has explored the role of TRPV4 activation in the nucleus accumbens (NAc), a brain region involved in reward and motivation, and its link to depressive-like behavior. Activation of TRPV4 by this compound in the NAc of mice impaired long-term depression (LTD) induction and induced depressive-like behavior. patsnap.com This effect appeared to be mediated by the downregulation of the dopamine (B1211576) D2 receptor (D2R) and subsequent inhibition of the PI3K-Akt pathway, as well as the activation of PKC leading to decreased expression of the GABAA receptor. patsnap.com

Respiratory Diseases (e.g., Cystic Fibrosis, Asthma, Acute Lung Injury)

TRPV4 channels are expressed in various cells of the respiratory tract, including airway epithelial cells, airway smooth muscle cells, and endothelial cells, and play roles in lung physiology and pathophysiology. frontiersin.orgmdpi.com

In the context of asthma, a chronic inflammatory airway disease, mechanosensitive TRPV4 in epithelial cells has been shown to sense junction injury and initiate a calcium-dependent inflammatory response in a murine model of allergic asthma. frontiersin.org TRPV4 activation has also been implicated in driving IgE-independent and mast cell-dependent bronchoconstriction. frontiersin.org Activation of TRPV4 with this compound increases intracellular calcium levels, leading to ATP release from airway smooth muscle cells. frontiersin.org

TRPV4 is also expressed in ciliated epithelial cells and contributes to converting stimuli like heat or force into calcium signals that increase ciliary beat frequency and mucociliary clearance. frontiersin.org

In acute lung injury, studies in animal models suggest that TRPV4 channels play crucial roles in the disruption of the alveolar-capillary barrier, contributing to lung injury. frontiersin.org TRPV4 channels from capillary endothelial cells, alveolar epithelial cells, and immune cells have been implicated in the pathogenesis of lung injury. frontiersin.org TRPV4 activation has been shown to reduce the alveolar barrier and activate macrophages, further contributing to acute lung injury. mdpi.com

While cystic fibrosis (CF) is characterized by thick mucus due to mutations in the CFTR gene, and TRP channels are being explored in this context, the direct therapeutic application of this compound in CF is not as prominently featured in the provided search results as its role in other respiratory conditions like asthma and acute lung injury. mdpi.comdzl.demdpi.comresearchgate.net However, TRP channels, including TRPV4, are being investigated as potential pharmacological targets in CF. mdpi.commdpi.comresearchgate.net

Bladder Dysfunctions (e.g., Underactive Bladder)

Underactive bladder (UAB) and detrusor underactivity (DU) are common lower urinary tract symptoms. mdpi.comresearchgate.nettandfonline.com TRPV4 agonists, including this compound, have been investigated for their potential to increase bladder contractility. mdpi.comresearchgate.net Preclinical studies in rodent models of DU have shown that TRPV4 agonists can increase bladder activity. mdpi.comresearchgate.net

In a rat model for detrusor underactivity induced by bilateral pelvic nerve injury (bPNI), intravesical application of this compound increased voiding frequency and reduced postvoid residual volume in wild-type rats. researchgate.netnih.gov These effects were not observed in Trpv4-/- rats, suggesting that the improvements in bladder function are mediated through TRPV4 activation. nih.gov The observed improvements are thought to be a result of increased afferent signaling through TRPV4 activation rather than a direct effect on the detrusor muscle, as this compound did not induce significant contractions in isolated bladder strips. nih.gov

Another study using a similar rat DU model demonstrated that intravesical application of this compound significantly decreased intercontraction intervals, bladder capacity, voided volume, and post-void residuals, and these effects were blocked by a TRPV4 antagonist. tandfonline.com

Pain Management (e.g., Neuropathic Pain, Visceral Pain)

TRPV4 channels are expressed in sensory afferent neurons and are involved in pain perception associated with inflammatory and neuropathic pain. nih.gov Activation of TRPV4 in dural afferents has been shown to lead to hind paw and facial allodynia in mice. nih.gov

While TRPV4 antagonism is being considered for inflammatory and neuropathic pain treatment, the role of the agonist this compound in pain management is less explored in the provided context, with some sources focusing on the effects of TRPV4 antagonists. nih.govnih.gov However, TRPV4 is implicated as a contributor to chemotherapy-induced peripheral neuropathy (CIPN), and studies have shown that TRPV4 antagonists and knockdown can diminish nociception in CIPN. nih.gov

In the context of visceral pain, particularly in the human gut, studies have examined the effects of TRPV4 ligands on visceral nociceptor mechanosensitivity. Pretreatment with the TRPV4 agonist this compound had no effect on mechanosensitivity in some units but significantly increased baseline activity in others. bmj.com While this suggests a potential role for TRPV4 in visceral sensation, the primary focus in the context of therapeutic intervention for visceral pain appears to be on TRPV4 antagonists. bmj.com

Metabolic Disorders (e.g., Diabetes-induced Spermatogenic Dysfunction)

Diabetic testicular damage, a complication of diabetes, can lead to impaired spermatogenesis and sexual dysfunction. researchgate.netnih.govresearchgate.net Research has investigated the potential therapeutic effects of this compound on diabetes-induced spermatogenic dysfunction in mice.

In a model of diabetes induced in mice, the expression of TRPV4 in the testes decreased, leading to destruction of tissue structure, decreases in total sperm count and viability, an increase in sperm deformity rate, and increased apoptosis. researchgate.netnih.govresearchgate.net Intraperitoneal injection of the TRPV4 agonist this compound reversed these symptoms by increasing TRPV4 expression. researchgate.netnih.govresearchgate.net Increased TRPV4 expression following this compound administration ameliorated cell apoptosis in the testes of diabetic mice and alleviated spermatogenic dysfunction. researchgate.netnih.govresearchgate.net

These findings suggest that activating TRPV4 with this compound may offer a therapeutic strategy for addressing spermatogenic dysfunction caused by diabetes. researchgate.netnih.govresearchgate.net

Table 1: Summary of this compound Research Findings

Disease AreaKey Findings Related to this compoundModel System
Cardiovascular DiseasesReduced atherosclerotic plaque formation; inhibited monocyte adhesion; increased eNOS and AMPK phosphorylation. glpbio.comresearchgate.netnih.govAtherosclerotic mice, Human endothelial cells
Neurological Disorders (ICH)Attenuated neurological and motor deficits; upregulated c-fos expression. researchgate.netnih.govMouse model of ICH
Neurological Disorders (Depression)Impaired LTD induction in NAc; induced depressive-like behavior (linked to D2R, PI3K-Akt, PKC, GABAAR). patsnap.comMouse model
Respiratory Diseases (Asthma)Increases intracellular calcium and ATP release from ASM cells. frontiersin.orgAirway smooth muscle cells
Respiratory Diseases (ALI)Implicated in disruption of alveolar-capillary barrier; activates macrophages. frontiersin.orgmdpi.comAnimal models of lung injury
Bladder DysfunctionsIncreased voiding frequency; reduced postvoid residual; increased bladder contractility (via afferent signaling). researchgate.nettandfonline.comnih.govRat models of detrusor underactivity
Pain Management (Visceral Pain)Increased baseline activity in some human visceral nociceptors (primary focus on antagonists in pain). bmj.comHuman visceral nociceptors
Metabolic Disorders (Diabetes)Reversed decreased TRPV4 expression in testes; improved sperm parameters; reduced apoptosis; alleviated spermatogenic dysfunction. researchgate.netnih.govresearchgate.netSTZ-induced diabetic mice

Challenges and Future Directions in Clinical Translation

Translating the preclinical efficacy of TRPV4 agonists such as this compound into successful clinical therapies is hindered by several factors. The variability in efficacy observed among different TRPV4 modulators underscores the critical need for further research into their pharmacokinetics, safety, and efficacy to facilitate clinical translation mdpi.comnih.gov. Despite its utility as a research tool, the clinical development of this compound has encountered obstacles.

Pharmacokinetic and Bioavailability Considerations

Pharmacokinetic and bioavailability properties represent a significant challenge in the clinical translation of this compound. Issues related to the compound's bioavailability and pharmacokinetics have been cited as reasons for the completion of only Phase II clinical trials researchgate.net. Some reports indicate poor pharmacokinetics and low solubility as contributing factors to these challenges mdpi.com. While one earlier source mentioned good oral bioavailability in rats, the challenges in human clinical translation appear to be more pronounced researchgate.netmdpi.comkuleuven.be. Addressing these pharmacokinetic limitations is crucial for advancing this compound or related TRPV4 agonists through later stages of clinical development.

Safety and Tolerability in Preclinical Studies

In preclinical studies, this compound has been employed extensively as a research tool to activate TRPV4 channels and explore their roles in various physiological and pathological processes frontiersin.orgresearchgate.netresearchgate.net. These investigations span diverse animal models, including studies on bladder function, intracerebral hemorrhage, atherosclerosis, and diabetes-induced spermatogenic dysfunction researchgate.netresearchgate.netglpbio.comresearchgate.netnih.gov. The use of this compound in these experimental settings implies a degree of tolerability within the specific study designs and dosages used for research purposes. For instance, studies in mice and rats have demonstrated effects on bladder contractility, neurological deficits, and atherosclerotic plaque formation following administration of this compound researchgate.netglpbio.comresearchgate.net. However, detailed, comprehensive preclinical safety and tolerability profiles comparable to those required for regulatory submission of a clinical drug candidate are not widely available in the public domain, consistent with its primary role as a research probe. One study in rats noted that a higher intravenous dose of this compound (12 µg/kg) produced cardiovascular collapse, although it was reversible in some animals nih.gov.

Advanced Methodologies and Research Techniques Utilizing Gsk1016790a

Calcium Imaging Techniques

Calcium imaging is a widely used technique to monitor changes in intracellular calcium concentration ([Ca²⁺]ᵢ), a key event following TRPV4 channel activation. Studies utilizing GSK1016790A and calcium imaging have demonstrated its ability to induce Ca²⁺ influx in cells expressing TRPV4. For instance, this compound stimulates dose-dependent Ca²⁺ influx in HeLa cells transfected with TRPV4, but not in control cells. plos.org The calculated EC₅₀ for this effect in HeLa-TRPV4 cells was reported as 3.3 nM. plos.org Similarly, this compound elicits Ca²⁺ influx and elevates intracellular Ca²⁺ in HEK cells and human umbilical vein endothelial cells (HUVECs) expressing TRPV4. researchgate.netnih.govmedchemexpress.com The Ca²⁺ influx induced by this compound in these cells can be inhibited by TRPV4 antagonists like HC067047 or by removing extracellular calcium. researchgate.netnih.gov Calcium imaging has also revealed that this compound induces different degrees of calcium inward currents in vagal neurons, with more significant currents observed in neurons from a chronic cough model compared to controls. researchgate.net In rat epididymal epithelial cells, this compound application stimulated a significant increase in [Ca²⁺]ᵢ, characterized by a transient increase followed by a sustained phase, which was suppressed by a TRPV4 antagonist. oup.com Furthermore, calcium imaging assays have shown that TRPV4-induced [Ca²⁺]ᵢ is significantly higher in aortic smooth muscle cells from mice with high salt-induced hypertension following GSK10166790A application. nih.gov

Table 1: this compound-Induced Ca²⁺ Influx in Various Cell Types

Cell TypeResponse to this compoundKey FindingSource
HeLa-TRPV4 cellsDose-dependent Ca²⁺ influxEC₅₀ = 3.3 nM plos.org
HEK-TRPV4 cellsCa²⁺ influxPotent and selective activation nih.govmedchemexpress.com
HUVECsCa²⁺ influxInhibited by TRPV4 antagonist/Ca²⁺ removal researchgate.netnih.gov
Vagal neuronsCalcium inward currentsHigher in chronic cough model researchgate.net
Rat epididymal epitheliaIncrease in [Ca²⁺]ᵢTransient and sustained phases, antagonist-sensitive oup.com
Aortic smooth muscle cells (hypertensive mice)Increased [Ca²⁺]ᵢHigher in hypertensive mice nih.gov

Electrophysiological Studies (e.g., Whole-Cell Patch Clamp, Ussing-style Electrophysiology)

Electrophysiological techniques, such as whole-cell patch clamp and Ussing-style electrophysiology, are employed to directly measure ion channel currents and transepithelial ion transport mediated by TRPV4 upon this compound activation. Whole-cell patch clamp analysis in HeLa-TRPV4 cells stimulated with this compound shows an early rapid activation of TRPV4 channels, with the current peaking within seconds and then partially desensitizing over approximately 3 minutes. plos.orgresearchgate.net This desensitization was observed even in calcium-free media, suggesting it is not solely calcium-dependent. plos.orgresearchgate.net Current-voltage plots from these studies exhibit typical outward rectification characteristics of TRPV4 channels. researchgate.netmdpi.com In Fawn Hooded hypertensive (FHH) rat cerebral arterial myocytes, patch clamp recordings identified a single-channel cationic current activated by this compound that was inhibited by TRPV4 antagonists. plos.org Ussing-style electrophysiological experiments using a porcine choroid plexus cell line demonstrated that this compound activation of TRPV4 resulted in an immediate increase in both transepithelial ion flux and conductance, which were inhibited by TRPV4 antagonists. physiology.org In rat epididymal epithelium, this compound stimulated a transient decrease in the short-circuit current (Isc), indicative of changes in transepithelial ion transport. oup.com

Total Internal Reflection Fluorescence (TIRF) Microscopy

TIRF microscopy is a powerful technique for visualizing events occurring near the cell membrane, such as ion channel activity and protein trafficking. This compound has been used in conjunction with TIRF microscopy to study the dynamics of TRPV4 channels at the plasma membrane. TIRF microscopy has shown that this compound stimulation can induce the internalization of TRPV4 channels from the plasma membrane. nih.gov Inhibition of dynamin, a protein involved in endocytosis, was shown to block this internalization. nih.gov Studies using TIRF microscopy to record single-channel Ca²⁺ activity in primary human endothelial cells have revealed that this compound increases whole-cell event frequency by recruiting previously inactive channels rather than increasing the activity of already open channels. nih.govresearchgate.net This method allows for the rapid recording and characterization of TRPV4 channel activity at the single-channel level. nih.govresearchgate.net

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET assays are used to study protein-protein interactions and conformational changes in live cells. This compound has been utilized in BRET assays to investigate TRPV4 channel dynamics and interactions upon activation. BRET assays have demonstrated that this compound stimulation can cause the concentration-dependent cytoplasmic aggregation of TRPV4 channels. nih.gov An EC₅₀ value of 31 nM was reported for this aggregation in HEK293 cells stably expressing TRPV4-Venus and TRPV4-Rluc8. nih.gov Furthermore, BRET studies have shown that this compound stimulation increased the interaction of TRPV4 channels with Rab11, a marker for recycling endosomes, while reducing interaction with the plasma membrane marker Kras, suggesting internalization and trafficking to recycling endosomes. researchgate.netnih.gov Intramolecular BRET assays using a Calflux BRET sensor fused to TRPV4 have also been employed to study channel activation. mdpi.com

Table 2: Findings from TIRF and BRET Studies with this compound

TechniqueObservation with this compoundImplicationSource
TIRF MicroscopyInduction of TRPV4 channel internalizationSuggests endocytosis is involved in regulation nih.gov
TIRF MicroscopyRecruitment of previously silent TRPV4 channels to activityMechanism of channel activation nih.govresearchgate.net
BRET AssayConcentration-dependent cytoplasmic aggregation of TRPV4Suggests channel clustering or internalization nih.gov
BRET AssayIncreased interaction of TRPV4 with Rab11, decreased with KrasIndicates trafficking to recycling endosomes researchgate.netnih.gov

Quantitative RT-PCR and Western Blot Analysis

Quantitative Reverse Transcription Polymerase Chain Reaction (RT-PCR) and Western Blot analysis are standard molecular techniques used to measure mRNA and protein expression levels, respectively. These methods are often used in studies involving this compound to confirm the presence and expression levels of TRPV4 channels in the experimental models and to investigate whether this compound treatment affects TRPV4 expression or the expression of downstream targets. RT-PCR and Western blot have been used to demonstrate the expression of TRPV4 mRNA and protein in various tissues and cell types, such as HeLa cells transfected with TRPV4, mouse uterus, FHH rat cerebral arterial myocytes, and rat epididymis. plos.orgoup.complos.orgnih.gov Studies have shown that while this compound activates existing TRPV4 channels, it did not induce an increase in total TRPV4 expression at the protein level in whole-cell lysates. plos.org However, Western blot analysis of plasma membrane fractions revealed that this compound caused an immediate and sustained downregulation of TRPV4 on the plasma membrane, consistent with internalization. plos.org Quantitative RT-PCR experiments in a mouse model of intracerebral hemorrhage showed that this compound significantly upregulated the expression level of c-fos, a marker of neuronal activity, but had no effect on the expression of certain cytokines/chemokines. researchgate.netnih.gov Western blot assays have also been used to investigate the involvement of proteins like IP₃R2 and IRF7 in TRPV4-mediated signaling pathways activated by this compound in the context of hypertension. nih.gov

Immunohistochemistry (IHC)

Immunohistochemistry is a technique that uses antibodies to visualize the location and distribution of specific proteins within tissues or cells. This compound is often used in studies employing IHC to correlate TRPV4 channel activation with its localization in different tissues and cell types, or to examine the expression of other proteins in response to TRPV4 activation. IHC has been used to detect the presence and distribution of TRPV4 protein in tissues such as pregnant and nonpregnant mouse uterus, FHH rat cerebral arterial myocytes, rat epididymis, and the tracheal carina and vagal ganglion in guinea pigs. oup.complos.orgnih.govmdpi.com Studies have shown strong staining for TRPV4 protein in the endothelial layer of mesenteric arteries from wild-type mice, which was absent in TRPV4 knockout mice. nih.gov IHC has also been used to analyze the expression and distribution of other proteins, such as P2X3/4/7 receptors in the tracheal carina and vagal ganglion, where TRPV4 expression was found to be elevated in a chronic cough group and inhibited by a TRPV4 antagonist. researchgate.netmdpi.com

Genetic Models (e.g., TRPV4-KO Mice)

Table 3: Use of TRPV4-KO Mice with this compound

Study ContextObservation with this compound in WT MiceObservation with this compound in TRPV4-KO MiceSource
Intracerebral HemorrhageAttenuated neurological/motor deficitsEffects completely disappeared researchgate.netnih.gov
Mesenteric Artery RelaxationInduced potent relaxationNo relaxation nih.gov
Sepsis ModelInhibited mesenteric blood flow (naive)Altered response, exaggerated pathology kcl.ac.uk
Cardiac Fibroblast Ca²⁺ InfluxInduced Ca²⁺ influxResponse significantly diminished mdpi.com
HypertensionImplicated in smooth muscle contractionVSMC-specific KO protected from hypertension nih.govmdpi.com

In Vivo Animal Models (e.g., Mouse ICH Model, Atherosclerosis Model, Rat Respiratory Models)

This compound, a potent and selective agonist of the transient receptor potential vanilloid 4 (TRPV4) channel, has been extensively utilized in various in vivo animal models to investigate the physiological and pathological roles of TRPV4 activation. These studies have provided crucial insights into the potential therapeutic applications of targeting TRPV4 in different disease contexts.

Mouse Intracerebral Hemorrhage (ICH) Model

Studies employing mouse models of intracerebral hemorrhage (ICH) have investigated the effects of this compound on neurological outcomes. In a mouse model of ICH induced by intrastriatal collagenase treatment, administration of this compound attenuated neurological and motor deficits. nih.govresearchgate.net This beneficial effect was dependent on the presence of TRPV4 channels, as it was abolished in TRPV4-knockout mice. nih.govresearchgate.net However, this compound treatment did not significantly alter brain injury volume or brain edema at 1 and 3 days post-ICH. nih.govresearchgate.net Furthermore, the compound did not affect the number of microglia/macrophages, astrocytes, or neutrophils in the brain after ICH. nih.govresearchgate.net Quantitative RT-PCR experiments revealed that this compound significantly upregulated the expression of c-fos, a marker of neuronal activity, suggesting that the amelioration of ICH-induced brain injury might be related to increased neuronal activity. nih.govresearchgate.net

Another study using a mouse ICH model induced by autologous blood injection explored the interaction between dexmedetomidine (B676) and TRPV4 activation. nih.govdoaj.org This research indicated that while dexmedetomidine improved ICH-induced anxiety-like behaviors, the administration of this compound partially reversed these protective effects. nih.govdoaj.org This suggests a role for TRPV4 channel opening in the anxiety-like behaviors observed after ICH. nih.gov

Atherosclerosis Model

This compound has also been investigated in animal models of atherosclerosis. In ApoE deficient mice fed a Western-type diet, oral administration of this compound significantly reduced atherosclerotic plaque formation. nih.govoncotarget.comfrontiersin.orgglpbio.comfrontiersin.org This reduction in plaque formation was accompanied by a decrease in the content of macrophages in the aortic sinus. glpbio.com Mechanistically, this compound was found to induce the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), partially through the AMPK pathway. nih.govoncotarget.com It also inhibited TNF-α-induced monocyte adhesion to endothelial cells in vitro and decreased leukocyte adhesion to TNF-α-inflamed endothelium in vivo. nih.govoncotarget.comfrontiersin.orgglpbio.com These findings suggest that pharmacological activation of TRPV4 with this compound may represent a potential therapeutic strategy for treating atherosclerosis by suppressing vascular inflammation and improving endothelial function. nih.govoncotarget.com

Rat Respiratory Models

Studies in rats have explored the effects of this compound on the respiratory and pulmonary vascular systems. Intravenous injection of this compound in anesthetized, spontaneously breathing rats evoked a slow-developing, long-lasting rapid shallow breathing. nih.gov Activation of TRPV4 also significantly potentiated capsaicin-evoked chemoreflex responses. nih.gov These effects were dependent on bronchopulmonary afferent neurons, as they were abolished by cutting or perineural capsaicin (B1668287) treatment of both vagi. nih.gov The stimulating and sensitizing effects of this compound were inhibited by a selective TRPV4 antagonist and by inhibiting cyclooxygenase. nih.gov Interestingly, this compound did not directly activate isolated bronchopulmonary sensory neurons or modulate capsaicin-induced inward currents in these neurons, suggesting an indirect mechanism involving other TRPV4-expressing cells in the lungs and airways, such as alveolar macrophages, alveolar epithelial, and vascular endothelial cells. nih.gov

Aerosolized challenge with this compound in conscious and anesthetized rats induced a dose-dependent bronchospasm, which was confirmed to be TRPV4-mediated using a TRPV4 antagonist. ersnet.org This indicates that TRPV4 activation can provoke bronchospasm in rats. ersnet.org

In the pulmonary vascular bed of intact-chest rats, intravenous injection of this compound produced dose-dependent decreases in systemic arterial pressure, small decreases in pulmonary arterial pressure, and small increases in cardiac output. nih.govphysiology.org These responses were not altered by cyclooxygenase or cytochrome P-450 inhibitors. nih.gov When baseline tone in the pulmonary vascular bed was increased, this compound produced dose-related decreases in pulmonary and systemic arterial pressure. nih.govphysiology.org However, when nitric oxide synthase (NOS) was inhibited, this compound produced larger decreases in systemic arterial pressure and dose-dependent increases in pulmonary arterial pressure followed by a small decrease. nih.govphysiology.org These findings highlight that responses to TRPV4 activation are modulated differently by NOS in pulmonary and systemic vascular beds. nih.govphysiology.org

Other Animal Models

This compound has also been used in other animal models, such as investigating gut transit time in mice. Studies have shown that this compound produces a dose-dependent inhibitory effect on whole gut transit time and colonic expulsion in mice. medchemexpress.com

Furthermore, this compound has been utilized in studies investigating diabetic testicular damage in STZ-induced diabetic mice. researchgate.net In these mice, this compound administration reversed the destruction of testicular tissue structure, decreases in sperm count and viability, increased sperm deformity rate, and increased apoptosis observed in diabetic testes. researchgate.net This suggests that increased TRPV4 expression following this compound administration can ameliorate cell apoptosis and alleviate spermatogenic dysfunction in diabetic testes. researchgate.net

The following table summarizes some of the key findings from in vivo animal studies utilizing this compound:

Animal ModelKey Research Finding(s)
Mouse Intracerebral HemorrhageAttenuated neurological and motor deficits; Upregulated c-fos expression. nih.govresearchgate.net Partially reversed protective effects of dexmedetomidine on anxiety. nih.govdoaj.org
ApoE-deficient Mouse AtherosclerosisReduced atherosclerotic plaque formation; Decreased macrophage content in aortic sinus; Increased eNOS and AMPK phosphorylation; Inhibited leukocyte adhesion. nih.govoncotarget.comfrontiersin.orgglpbio.comfrontiersin.org
Rat Respiratory SystemEvoked rapid shallow breathing; Potentiated capsaicin-evoked chemoreflexes (indirectly). nih.gov Induced dose-dependent bronchospasm. ersnet.org Vasodilator activity in pulmonary and systemic vascular beds; Responses modulated by NOS. nih.govphysiology.org
Mouse Gut TransitProduced dose-dependent inhibitory effect on whole gut transit time and colonic expulsion. medchemexpress.com
STZ-induced Diabetic Mouse TestesReversed diabetic-induced testicular damage, including improved sperm parameters and reduced apoptosis. researchgate.net

Ethical Considerations and Research Guidelines in Gsk1016790a Studies

Responsible Conduct of Research in Ion Channel Pharmacology

Responsible Conduct of Research (RCR) in the field of ion channel pharmacology, including studies with compounds like GSK1016790A, encompasses a broad set of principles aimed at upholding the integrity and credibility of scientific inquiry univie.ac.atnih.gov. Beyond animal welfare, RCR addresses aspects such as data management, reporting, and collaboration nih.gov.

Key aspects of responsible conduct in this area include:

Data Integrity: Accurate and responsible management of research data is crucial. This involves proper data acquisition, record-keeping, analysis, and interpretation nih.gov. Findings from studies, such as the observed effects of this compound on calcium influx or downstream signaling pathways, must be reported accurately and transparently nih.govplos.org.

Transparency and Reporting: Research methods and findings should be reported with sufficient detail to allow for evaluation and potential replication by other scientists frontiersin.org. This includes clearly describing the experimental procedures, including those involving animal models and the administration of compounds like this compound ptbioch.edu.plnih.govfrontiersin.org.

Collaboration and Mentoring: Responsible research involves constructive collaboration and effective mentoring, fostering an environment where ethical considerations are openly discussed and upheld univie.ac.atnih.gov.

Avoiding Misconduct: Practices such as data fabrication, falsification, and plagiarism are clear violations of RCR and undermine the scientific enterprise nih.gov.

Researchers working with ion channel modulators like this compound are expected to be knowledgeable about and adhere to relevant regulations, policies, and guidelines governing research conduct nih.govnih.gov. This commitment to RCR is essential for advancing the understanding of ion channel function and pharmacology in a trustworthy and ethical manner univie.ac.atnih.govfrontiersin.org.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for validating TRPV4 activation by GSK1016790A in vitro?

  • Methodology : Use calcium influx assays in TRPV4-transfected HEK or HeLa cells. For example, treat cells with this compound (10–100 nM) and monitor cytoplasmic Ca<sup>2+</sup> levels via fluorescent indicators (e.g., Fluo-4AM). A dose-dependent response is expected, with EC50 values of 18 nM (human TRPV4) and 2.1 nM (mouse TRPV4) .
  • Validation : Include negative controls (non-transfected cells) and pharmacological inhibitors (e.g., HC067047 for TRPV4 antagonism) to confirm specificity .

Q. How does this compound compare to other TRPV4 agonists like 4α-PDD?

  • This compound is ~300-fold more potent than 4α-PDD in activating TRPV4 channels, with higher efficacy in sustained Ca<sup>2+</sup> influx and downstream signaling (e.g., prostaglandin synthesis). This is demonstrated in endothelial cells and HEK models, where 10 nM this compound achieves maximal TRPV4 activation compared to micromolar 4α-PDD .

Q. What in vivo models are suitable for studying this compound's effects on vascular function?

  • Atherosclerosis : Use ApoE<sup>−/−</sup> mice treated orally with 10 mg/kg this compound for 3 days to assess plaque reduction and macrophage content .
  • Neurological Recovery : Intracerebral hemorrhage (ICH) models in mice, where intraventricular injection of 0.5 nM/5 mL this compound improves motor deficits and upregulates neuronal activity markers like c-fos .

Advanced Research Questions

Q. How to resolve contradictions in this compound's effects on cellular contractility?

  • Example : In human trabecular meshwork cells (HTMC), 10 nM this compound inhibits collagen gel contraction at 72 hours, while in bladder smooth muscle, it induces rapid contraction .
  • Resolution : Context-dependent TRPV4 signaling (e.g., cell type-specific coupling to Ca<sup>2+</sup>/calmodulin pathways) and experimental duration must be considered. Include time-course assays and pathway-specific inhibitors (e.g., CaMKII blockers) .

Q. What mechanisms underlie this compound-induced TRPV4 desensitization and downregulation?

  • Prolonged exposure (>30 minutes) to this compound (10 nM) reduces plasma membrane TRPV4 expression in HeLa cells, likely via clathrin-mediated endocytosis. This is critical for interpreting long-term studies (e.g., 3-day neuronal axon regeneration assays) .
  • Method : Combine immunofluorescence (TRPV4-mCerulean/Venus tagging) with endocytosis inhibitors (e.g., dynasore) to track channel trafficking .

Q. How does mechanical stress (e.g., shear force) modulate this compound's pharmacological efficacy?

  • In HEK-293-TRPV4 cells, concurrent shear stress (e.g., 42 dyn/cm<sup>2</sup>) and this compound (3.125–12.5 nM) synergistically enhance Ca<sup>2+</sup> influx, shortening cellular response times by 40%. Use microfluidic systems to simulate physiological shear conditions .

Data Contradiction Analysis

Q. Why does this compound show species-specific EC50 differences (mouse vs. human TRPV4)?

  • Structural variations in TRPV4’s agonist-binding pocket (e.g., residue T564 in mice vs. T591 in humans) alter this compound affinity. Cryo-EM mutagenesis studies confirm these residues are critical for ligand efficacy .

Q. How to reconcile this compound's dual roles in neuroprotection and vascular leakage?

  • Dose and tissue specificity determine outcomes. For example, 10 μg/kg this compound in mice improves post-ICH recovery without vascular leakage, whereas higher doses (>100 nM) in endothelial models induce barrier dysfunction. Always validate dosing in pilot studies .

Experimental Design Tables

Parameter In Vitro Recommendations In Vivo Recommendations
Concentration Range 1–100 nM (EC50 ~2–18 nM)0.5–10 mg/kg (route-dependent)
Key Assays Ca<sup>2+</sup> imaging, patch-clampPlaque histology, behavioral testing
Controls TRPV4 KO cells, HC067047 pretreatmentVehicle (DMSO), TRPV4<sup>−/−</sup> mice

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK1016790A
Reactant of Route 2
Reactant of Route 2
GSK1016790A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.